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The designation "T145" in the context of a protein's active site is not universally unique and can

refer to a critical threonine residue at position 145 in a variety of unrelated proteins, each with

distinct structural and functional roles. This ambiguity necessitates a careful examination of the

specific protein of interest to understand the intricacies of its active site. This guide synthesizes

available information on several notable examples where a residue at or near position 145 is

crucial for function, highlighting the diverse therapeutic implications.

The Ambiguity of "T145": A Tale of Multiple Proteins
Initial investigations into the "T145 active site" reveal its association with at least three distinct

and significant proteins:

p145 (Tyrosine Kinase): In the realm of oncology, p145 refers to a 145 kDa protein with

associated tyrosine kinase activity, identified in a human gastric carcinoma cell line.[1] While

the specific residues of its active site are not fully detailed in the provided information, its role

in cell signaling and cancer progression makes it a potential target for therapeutic

intervention.

D-amino acid Transaminase (Lys-145): In the bacterial enzyme D-amino acid transaminase,

the residue at position 145 is a lysine (K145). This residue is of paramount importance as it

forms a covalent bond with the pyridoxal 5'-phosphate (PLP) coenzyme, a critical step in the

catalytic cycle.[2] Mutation of this lysine to glutamine (K145Q) results in a significant

decrease in enzyme activity, demonstrating its central role in both catalytic efficiency and

maintaining the stereochemical fidelity of the reaction.[2]
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SARS-CoV-2 Main Protease (3CLpro) (Cys-145): The cysteine at position 145 (C145) in the

SARS-CoV-2 main protease (3CLpro) is a component of the catalytic dyad, along with

Histidine 41 (His41).[3] This dyad is essential for the proteolytic activity of the enzyme, which

is responsible for cleaving the viral polyprotein into functional units, a process vital for viral

replication. The nucleophilic thiol group of C145 attacks the substrate's peptide bond,

initiating the cleavage reaction.[3]

T4 Lysozyme (Arg-145): In a mutant form of T4 Lysozyme (T26H), an arginine residue at

position 145 (R145) is located within the active site.[4] While not the primary catalytic residue

in this context, its presence in the active site suggests a role in substrate binding or

maintaining the structural integrity necessary for catalysis.

Given the diverse nature of these "T145" active sites, a comprehensive structural and

functional analysis requires focusing on a single, specified protein. For the purpose of

illustrating the depth of analysis required for drug development professionals, the remainder of

this guide will focus on the well-characterized Cys-145 active site of the SARS-CoV-2 Main

Protease (3CLpro), a prominent target for antiviral drug development.

Structural Analysis of the SARS-CoV-2 3CLpro C145
Active Site
The active site of the SARS-CoV-2 3CLpro is a shallow cleft located at the interface of the two

domains of the monomer. The catalytic dyad, Cys-145 and His41, are the key players in the

catalytic mechanism.

Key Residues and Interactions
The geometry and chemical environment of the active site are crucial for its function. The table

below summarizes key residues and their proposed roles.
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Residue Role in the Active Site

Cys-145

Catalytic Nucleophile: The thiol group of C145

performs a nucleophilic attack on the carbonyl

carbon of the substrate's scissile peptide bond.

[3]

His-41

General Base/Acid: His41 deprotonates the

C145 thiol to increase its nucleophilicity and

later protonates the leaving group to facilitate

peptide bond cleavage.[3]

His-163

Substrate Binding: Forms a hydrogen bond with

the P1' residue of the substrate, contributing to

substrate recognition and positioning.

Glu-166

Substrate Binding: Interacts with the P1

glutamine residue of the substrate, playing a key

role in substrate specificity.

Gly-143

Oxyanion Hole: The backbone amide of Gly143,

along with Cys145, helps to stabilize the

negatively charged tetrahedral intermediate

formed during catalysis.

Experimental Protocols for Active Site
Characterization
Understanding the structure and function of the C145 active site relies on a combination of

biophysical and biochemical techniques.

X-ray Crystallography
Objective: To determine the three-dimensional structure of the 3CLpro active site, often in

complex with inhibitors.

Methodology:
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Protein Expression and Purification: The gene encoding 3CLpro is cloned into an

expression vector and expressed in a suitable host (e.g., E. coli). The protein is then

purified to homogeneity using chromatography techniques (e.g., affinity, ion-exchange,

size-exclusion).

Crystallization: The purified protein is crystallized by vapor diffusion, sitting drop, or

hanging drop methods, screening a wide range of conditions (precipitants, pH,

temperature).

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction

pattern is recorded.

Structure Determination and Refinement: The diffraction data is processed to determine

the electron density map, from which the atomic model of the protein is built and refined.

Enzyme Kinetics Assays
Objective: To determine the kinetic parameters (kcat, Km, Ki) of the enzyme and the potency

of inhibitors.

Methodology:

Assay Principle: A common method utilizes a fluorogenic substrate that, upon cleavage by

3CLpro, releases a fluorescent molecule. The increase in fluorescence over time is

proportional to the enzyme's activity.

Procedure:

The enzyme and substrate are incubated in a suitable buffer at a constant temperature.

The reaction is initiated by the addition of either the enzyme or the substrate.

Fluorescence is monitored continuously using a plate reader.

For inhibitor studies, the enzyme is pre-incubated with the inhibitor before the addition

of the substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The initial reaction rates are plotted against substrate or inhibitor

concentrations, and the data are fitted to the Michaelis-Menten or appropriate inhibition

models to determine the kinetic parameters.

Site-Directed Mutagenesis
Objective: To probe the functional role of specific amino acid residues in the active site.

Methodology:

Mutagenesis: The gene encoding 3CLpro is mutated to replace the codon for the target

residue (e.g., Cys-145) with the codon for another amino acid (e.g., Alanine).

Expression and Purification: The mutant protein is expressed and purified using the same

protocol as the wild-type enzyme.

Functional Analysis: The catalytic activity of the mutant enzyme is assessed using enzyme

kinetics assays and compared to the wild-type enzyme. A significant loss of activity upon

mutation confirms the importance of the residue.[3]

Visualizing the Catalytic Mechanism and
Experimental Workflow
To further elucidate the processes involved in the 3CLpro active site, the following diagrams

illustrate the catalytic mechanism and a typical experimental workflow for its analysis.
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Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.
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Caption: Experimental workflow for 3CLpro active site analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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